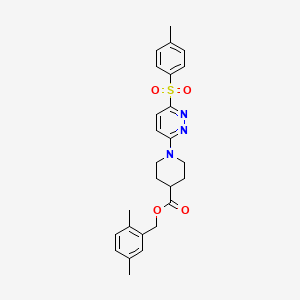
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyridazine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-4-carboxylate core, followed by the introduction of the 6-tosylpyridazin-3-yl group through a series of coupling reactions. The final step involves the attachment of the 2,5-dimethylbenzyl group. Reaction conditions often include the use of palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylates share structural similarities and are used in similar applications.
Piperidine Derivatives: Piperidine-4-carboxylates are another class of compounds with comparable properties and uses.
Tosyl Compounds: Tosylated compounds are widely used in organic synthesis for their stability and reactivity.
Uniqueness
2,5-Dimethylbenzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-18-5-8-23(9-6-18)34(31,32)25-11-10-24(27-28-25)29-14-12-21(13-15-29)26(30)33-17-22-16-19(2)4-7-20(22)3/h4-11,16,21H,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWFBRFJIWTAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
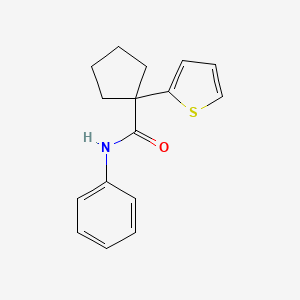
![N-[(oxolan-2-yl)methyl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3020187.png)

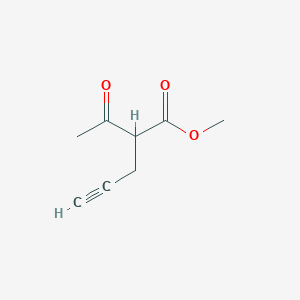
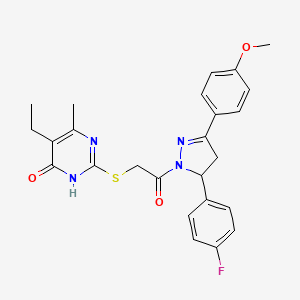
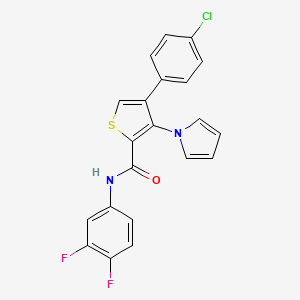
![5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide](/img/structure/B3020198.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-bromopyridine-3-carboxamide](/img/structure/B3020200.png)
![2-[(4-phenylphthalazin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3020204.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2,4-difluorophenyl)acetamide](/img/structure/B3020206.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3020207.png)
![2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3020209.png)
